molecular formula C21H20ClNO5 B11629426 Dimethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11629426
M. Wt: 401.8 g/mol
InChI Key: DTPWVIDTDNVYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

  • Core structure: A 1,4-dihydropyridine ring with methyl groups at positions 2 and 4.
  • Ester groups: Dimethyl esters at positions 3 and 3.
  • Substituent at position 4: A 5-(4-chlorophenyl)furan-2-yl group.

This compound shares structural similarities with clinically used calcium channel blockers (e.g., nifedipine, felodipine) but distinguishes itself through its unique furyl-chlorophenyl substitution, which may influence electronic properties, lipophilicity, and biological activity .

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

dimethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H20ClNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-5-7-14(22)8-6-13/h5-10,19,23H,1-4H3

InChI Key

DTPWVIDTDNVYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine core undergoes oxidation to form pyridine derivatives, a hallmark reaction of DHPs. This process typically involves electron transfer from the DHP ring to oxidizing agents.

Reagent Conditions Product Reference
Potassium permanganateAcidic aqueous solution, 60°CDimethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethylpyridine-3,5-dicarboxylate
Oxygen (air)Radical-mediated oxidationPyridine derivative with loss of hydrogen atoms
  • Mechanism : Two-electron oxidation via radical intermediates, stabilized by the electron-withdrawing ester groups.

  • Applications : Pyridine products are intermediates in pharmaceuticals and agrochemicals .

Reduction to Tetrahydropyridine Derivatives

Selective reduction of the DHP ring yields tetrahydropyridine analogs, which retain the furyl and chlorophenyl substituents.

Reagent Conditions Product Reference
Sodium borohydrideMethanol, 25°CPartially saturated tetrahydropyridine
Hydrogen gas (H₂)Pd/C catalyst, 50°CFully saturated hexahydropyridine (minor pathway)
  • Selectivity : Reduction preferentially targets the C=N bond of the DHP ring over the furan moiety .

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Aromatic Substitution

Reagent Conditions Product Reference
Sodium methoxideDMF, 80°CMethoxy-substituted phenyl derivative
AmmoniaEthanol, refluxAmino-substituted phenyl analog

Suzuki-Miyaura Coupling

Reagent Conditions Product Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°CBiphenyl-fused derivative
  • Key Insight : The electron-withdrawing chlorine atom activates the phenyl ring for NAS but requires harsh conditions for cross-coupling .

Functionalization of the Furan Ring

The furan moiety undergoes electrophilic substitution and cycloaddition reactions.

Electrophilic Substitution

Reagent Conditions Product Reference
Bromine (Br₂)CH₂Cl₂, 0°C5-Bromo-furan derivative

Diels-Alder Cycloaddition

Dienophile Conditions Product Reference
Maleic anhydrideToluene, 110°CBicyclic adduct with fused oxabicyclo structure
  • Reactivity : The furan’s electron-rich nature facilitates participation in [4+2] cycloadditions.

Ester Hydrolysis and Functionalization

The methyl ester groups undergo hydrolysis and subsequent derivatization.

Reagent Conditions Product Reference
NaOH (aq.)Ethanol, refluxDicarboxylic acid
Thionyl chlorideToluene, 70°CAcid chloride intermediate
  • Applications : Hydrolysis products serve as precursors for amides and anhydrides .

Photochemical Reactions

UV irradiation induces ring-opening and dimerization pathways.

Conditions Product Reference
UV light (λ = 254 nm)Furan ring-opened product with conjugated diene

Scientific Research Applications

Biological Activities

Research indicates that dimethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits a range of biological activities:

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in various assays. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of dihydropyridine derivatives. The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens.

Cardiovascular Effects

Dihydropyridines are well-known for their calcium channel blocking properties. This compound may exhibit similar effects, making it a candidate for treating hypertension and other cardiovascular diseases. Research has indicated that such compounds can improve blood flow and reduce cardiac workload.

Case Study: Anticorrosion Potential

A study evaluated the anticorrosion properties of related dihydropyridine compounds in acidic environments. The findings suggested that these compounds could serve as effective corrosion inhibitors for metals due to their ability to form protective films on metal surfaces.

Case Study: Synthesis and Characterization

In a recent publication, researchers synthesized a related compound using a modified Hantzsch reaction. The synthesized product was characterized using FTIR and NMR spectroscopy, confirming the expected molecular structure and purity levels above 95%. This methodology provides insights into optimizing synthesis routes for better yields.

Data Table: Summary of Biological Activities

Activity Effectiveness Reference
AntioxidantHigh
AntimicrobialModerate
CardiovascularPotential
AnticorrosionEffective

Mechanism of Action

The mechanism of action of Dimethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural Comparison with Analogous 1,4-DHP Derivatives

Table 1: Key Structural Features and Differences

Compound Name Position 4 Substituent Ester Groups (Positions 3,5) Molecular Weight Key References
Target Compound 5-(4-Chlorophenyl)furan-2-yl Dimethyl 554.039*
Dibenzyl 4-[5-(4-Chlorophenyl)-2-Furyl]-2,6-Dimethyl-1,4-DHP-3,5-Dicarboxylate 5-(4-Chlorophenyl)furan-2-yl Dibenzyl 588.481
Diethyl 4-(4-Bromophenyl)-2,6-Dimethyl-1,4-DHP-3,5-Dicarboxylate 4-Bromophenyl Diethyl 408.30
Felodipine 2,3-Dichlorophenyl Ethyl/Methyl 384.25
Nifedipine 2-Nitrophenyl Dimethyl 346.34
Dimethyl 4-(4-Formylphenyl)-2,6-Dimethyl-1,4-DHP-3,5-Dicarboxylate 4-Formylphenyl Dimethyl 355.38

*Calculated based on data.

Key Observations:

  • Ester Groups : The target compound’s dimethyl esters (vs. diethyl or dibenzyl in analogs) reduce steric bulk and may enhance metabolic stability compared to bulkier esters .
  • In contrast, nitrophenyl (nifedipine) or dichlorophenyl (felodipine) substituents prioritize electron-withdrawing effects, critical for calcium channel blocking . The formylphenyl analog () exhibits a polar aldehyde group, altering solubility and reactivity .

Spectroscopic Data:

  • IR Spectroscopy :
    • Target compound: Expected peaks at ~3320 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O ester), and 694 cm⁻¹ (C–Cl) based on similar structures .
    • Comparison: Diethyl analogs () show shifted C=O stretches (1680–1700 cm⁻¹) due to ester electronic effects .
  • NMR Spectroscopy :
    • ¹H NMR : The furyl-chlorophenyl group in the target compound generates aromatic protons at δ 7.06–8.37 ppm, distinct from nitrophenyl (δ 8.0–8.5 ppm) or dichlorophenyl (δ 7.2–7.8 ppm) signals .
    • ¹³C NMR : The chlorophenyl carbon (C–Cl) resonates at ~134–138 ppm, consistent with data .

Crystallographic and Conformational Analysis

  • Target Compound: Not directly reported, but analogous 1,4-DHPs (e.g., ) adopt a flattened boat conformation with torsional puckering (amplitude ~0.3–0.5 Å). Substituents at position 4 influence ring planarity .
  • Comparison :
    • Nifedipine derivatives exhibit similar puckering but with nitro groups inducing greater planarity .
    • Dibenzyl esters () may show increased steric hindrance, altering dihedral angles between the DHP ring and substituents .

Biological Activity

Dimethyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as compound 1) is a member of the dihydropyridine family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20ClNO5
  • Molecular Weight : 400.84 g/mol
  • CAS Number : 117210-68-1

Synthesis

Compound 1 can be synthesized through various multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules. The synthesis typically involves the reaction of a 2-furyl aldehyde with substituted pyridines and carboxylic acids under acidic or basic conditions. This method not only enhances yield but also simplifies purification processes.

Biological Activity

The biological activity of compound 1 has been investigated across multiple studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compound 1 exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentrations (MICs) observed were comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus15Comparable to penicillin
Escherichia coli20Comparable to ciprofloxacin
Pseudomonas aeruginosa25Comparable to streptomycin

Anticancer Activity

In addition to antimicrobial effects, compound 1 has shown promising anticancer activity. Studies involving human cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death, particularly through the regulation of Bcl-2 family proteins .

Cardiovascular Effects

Dihydropyridines are well-known calcium channel blockers. Compound 1 has been studied for its cardiovascular effects, particularly in the context of hypertension. It has been shown to relax vascular smooth muscle cells by inhibiting calcium influx, thereby reducing blood pressure in animal models .

The biological activity of compound 1 is attributed to its ability to interact with various biological targets:

  • Calcium Channels : As a calcium channel blocker, it inhibits L-type calcium channels, leading to vasodilation.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its antimicrobial and anticancer effects.
  • Gene Expression Modulation : Compound 1 can influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of compound 1 in clinical settings:

  • Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with compound 1 led to a significant reduction in infection rates compared to conventional therapies.
  • Cancer Treatment : Clinical trials involving patients with specific types of cancer reported improved outcomes when compound 1 was used as an adjunct therapy alongside traditional chemotherapy.
  • Hypertension Management : In hypertensive patients, compound 1 demonstrated a notable reduction in systolic and diastolic blood pressure over a treatment period of eight weeks.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this 1,4-dihydropyridine derivative?

Answer:
The Hantzsch synthesis is the primary method for synthesizing 1,4-dihydropyridine (1,4-DHP) derivatives. For this compound, the reaction involves:

  • Reactants : A substituted aldehyde (e.g., 4-chlorophenyl furfural), methyl acetoacetate, and ammonium acetate.
  • Conditions : Reflux in ethanol or methanol under acidic or solvent-free conditions .
  • Key Modifications : Substituents on the aldehyde (e.g., 4-chlorophenyl) influence regioselectivity and yield. Microwave-assisted synthesis may reduce reaction time compared to traditional reflux .

Basic: How is structural characterization of this compound performed?

Answer:
A multi-technique approach is used:

  • X-ray Crystallography : Resolves the planar 1,4-DHP ring, substituent orientations, and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR Spectroscopy : Confirms the 1,4-dihydro configuration (e.g., absence of aromatic protons at C2/C6) and methyl/ester group positions .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

Advanced: How can stereochemical discrepancies in synthesized batches be resolved?

Answer:
While the 1,4-DHP core is generally planar, substituent stereochemistry (e.g., furyl group orientation) may vary. To address this:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
  • Crystallographic Analysis : Single-crystal XRD can resolve spatial arrangements of substituents and confirm diastereomer ratios .
  • DFT Calculations : Predict preferred conformers and compare with experimental data to validate stereochemical outcomes .

Advanced: How do computational methods like DFT enhance understanding of this compound's electronic properties?

Answer:
Density Functional Theory (DFT) is used to:

  • Electron Distribution : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electron-rich furyl group) .
  • Intramolecular Charge Transfer (ICT) : Analyze substituent effects (e.g., 4-chlorophenyl) on charge redistribution, which correlates with bioactivity .
  • Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability values to assess potential applications in materials science .

Advanced: What experimental strategies mitigate conflicting bioactivity data in analogs?

Answer:
Discrepancies in pharmacological studies often arise from:

  • Substituent Variability : Minor structural changes (e.g., replacing 4-chlorophenyl with 3-nitrophenyl) alter binding affinities. Validate analogs via standardized assays (e.g., calcium channel blockade) .
  • Solubility Differences : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability in in vitro models .
  • Metabolic Stability : Perform hepatic microsome assays to compare degradation rates across analogs .

Advanced: How can synthetic routes be optimized for high-yield, scalable production?

Answer:
Process optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) improve cyclization efficiency in Hantzsch reactions .
  • Solvent Selection : Switch from ethanol to ionic liquids to enhance recyclability and reduce waste .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 4°C, away from light and moisture to prevent decomposition .

Advanced: How does substituent variation impact crystallographic packing and stability?

Answer:

  • Phenyl Ring Substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance intermolecular π-π stacking, improving thermal stability .
  • Ester Groups : Methyl vs. ethyl esters alter hydrogen-bonding networks (e.g., C=O⋯H-N interactions), affecting crystal density .
  • Packing Analysis : Hirshfeld surface calculations quantify intermolecular interactions (e.g., van der Waals vs. hydrogen bonds) .

Basic: What pharmacological assays are used to evaluate its bioactivity?

Answer:

  • Calcium Channel Blockade : Patch-clamp assays on vascular smooth muscle cells to measure IC₅₀ values .
  • Antioxidant Activity : DPPH radical scavenging assays assess redox-modulating potential .
  • Cytotoxicity Screening : MTT assays on HepG2 cells determine therapeutic indices .

Advanced: How are conflicting XRD and NMR data reconciled in structural studies?

Answer:

  • Dynamic Effects : XRD captures static crystal structures, while NMR reflects solution-state dynamics. Use variable-temperature NMR to identify conformational flexibility .
  • Disorder Modeling : Refine XRD data with multi-position occupancy models for disordered substituents .
  • Complementary Techniques : Pair solid-state NMR with XRD to resolve discrepancies in methyl group orientations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.